Computed Lipophilicity (XLogP3-AA) vs. Unsubstituted Piperidine-4-sulfonamide
The N-isopropyl substitution in 1-Propan-2-ylpiperidine-4-sulfonamide markedly increases computed lipophilicity relative to the unsubstituted core scaffold. The target compound has an XLogP3-AA of 0.3, whereas piperidine-4-sulfonamide has an XLogP3-AA of -0.9 [1]. This represents a 1.2-log unit difference, which is typically associated with improved passive membrane permeability and potential enhancement of oral bioavailability [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Piperidine-4-sulfonamide (unsubstituted, CAS 878388-34-2): XLogP3-AA = -0.9 |
| Quantified Difference | Δ = 1.2 log units (more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (accessed 2026-04-30). |
Why This Matters
Higher lipophilicity can translate to increased passive permeability across biological membranes, making this compound a more suitable starting point for oral drug discovery programs where cellular penetration is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 57815171, 1-(Propan-2-yl)piperidine-4-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1247624-40-3. Accessed 2026-04-30. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
